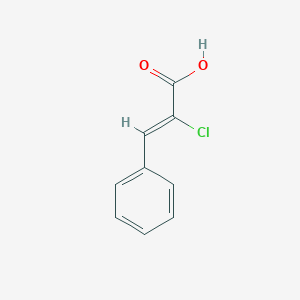

(2Z)-2-Chloro-3-phenylacrylic acid

Description

Context within α,β-Unsaturated Carboxylic Acids and Cinnamic Acid Derivatives

(2Z)-2-Chloro-3-phenylacrylic acid belongs to the class of α,β-unsaturated carboxylic acids. These are organic compounds characterized by a carbon-carbon double bond between the alpha and beta carbons relative to the carboxylic acid group. wikipedia.orgbritannica.com This arrangement results in a conjugated system, where the π-electrons are delocalized over the carbonyl group and the double bond, influencing the molecule's reactivity. wikipedia.org α,β-Unsaturated carboxylic acids are known to be susceptible to nucleophilic attack at the β-carbon, a type of reaction known as conjugate addition. wikipedia.orglibretexts.org

More specifically, it is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. nih.gov Cinnamic acid and its derivatives are widespread in plants and are key intermediates in various biosynthetic pathways. jocpr.commdpi.com They are recognized for a range of biological activities and serve as precursors for commercially important substances. nih.govjocpr.com The properties and reactivity of cinnamic acid derivatives can be significantly altered by the nature and position of substituents on the phenyl ring and the acrylic acid backbone. jocpr.com

Structural Classification and Nomenclature

The systematic IUPAC name for this compound is (2Z)-2-chloro-3-phenyl-2-propenoic acid. sigmaaldrich.com The "(2Z)" designation in the name specifies the stereochemistry around the carbon-carbon double bond. In this isomer, the highest priority groups on each carbon of the double bond (the chlorine and the phenyl group) are on the same side.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | (2Z)-2-chloro-3-phenyl-2-propenoic acid sigmaaldrich.com |

| CAS Number | 705-54-4 sigmaaldrich.com |

| Molecular Formula | C₉H₇ClO₂ nih.gov |

| Molecular Weight | 182.61 g/mol sigmaaldrich.com |

| Melting Point | 137 °C sigmaaldrich.com |

| InChI Key | IWZNLKUVIIFUOG-VURMDHGXSA-N sigmaaldrich.com |

Research Significance and Potential as a Molecular Synthon

The research significance of this compound lies in its utility as a molecular synthon—a building block used in organic synthesis to construct more complex molecules. The presence of multiple reactive sites—the carboxylic acid, the electron-poor double bond, and the chlorine atom—allows for a variety of chemical transformations.

Recent studies have highlighted its role in the synthesis of novel compounds with potential biological activity. For instance, it has been used as a starting material in the Knoevenagel condensation to create hybrid molecules containing a thiazolidinone ring. mdpi.com This reaction involves the condensation of the aldehyde form of a related structure with an active methylene (B1212753) compound. mdpi.com Specifically, (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal, a derivative, was reacted with a thiazolidinone to produce a novel compound investigated for its potential anti-cancer properties. mdpi.com This demonstrates the value of the chloro-phenylacrylic acid framework in generating structurally diverse molecules for pharmacological screening.

The reactivity of the α,β-unsaturated system, modified by the presence of the chlorine atom, makes it a versatile intermediate for introducing the chloro-phenylacrylic moiety into larger molecular scaffolds. The development of synthetic methods to produce α,β-unsaturated carboxylic acids, such as the Wittig or Horner–Wadsworth–Emmons reactions and newer copper-catalyzed carboxylations, underscores the importance of this class of compounds as building blocks in organic chemistry. chemistryviews.org

Properties

IUPAC Name |

2-chloro-3-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZNLKUVIIFUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345225 | |

| Record name | 2-Propenoic acid, 2-chloro-3-phenyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-54-4 | |

| Record name | 2-Propenoic acid, 2-chloro-3-phenyl-, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2z 2 Chloro 3 Phenylacrylic Acid and Analogues

Carbon-Carbon Bond Forming Reactions for Acrylic Acid Scaffold Construction

The creation of the fundamental framework of (2Z)-2-chloro-3-phenylacrylic acid and similar molecules relies on several powerful carbon-carbon bond forming reactions. These methods provide the means to assemble the acrylic acid backbone, with variations in stereoselectivity and functional group tolerance.

Wittig Olefination Strategies

The Wittig reaction is a cornerstone in the synthesis of alkenes, and its application to the formation of α,β-unsaturated acids and esters is well-documented. researchgate.net This reaction involves the interaction of a phosphorus ylide with a carbonyl compound, in this case, an aldehyde, to form a carbon-carbon double bond. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Yield (%) | Reference |

| (Carboethoxymethylene)triphenylphosphorane | Benzyl alcohol | NCS, MnO2, Ultrasonication | Ethyl (2Z)-2-chloro-3-phenylacrylate | 75 | researchgate.net |

| (Carboethoxymethylene)triphenylphosphorane | 4-Nitrobenzyl alcohol | NCS, MnO2, Ultrasonication | Ethyl (2Z)-2-chloro-3-(4-nitrophenyl)acrylate | 80 | researchgate.net |

| (Carboethoxymethylene)triphenylphosphorane | 4-Methoxybenzyl alcohol | NCS, MnO2, Ultrasonication | Ethyl (2Z)-2-chloro-3-(4-methoxyphenyl)acrylate | 72 | researchgate.net |

This table illustrates the yields of various (Z)-α-chloro-α,β-unsaturated esters synthesized via a tandem chlorination-oxidation-Wittig reaction.

A critical aspect of the Wittig reaction is the control of stereoselectivity, particularly in achieving the desired (Z)-isomer for this compound. The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide, the solvent, and the presence of salts. For the synthesis of (Z)-α-chloro-α,β-unsaturated esters, the use of semistabilized ylides in combination with specific reaction conditions can favor the formation of the Z-isomer. organic-chemistry.org The tandem reaction sequence mentioned previously has been shown to be highly Z-selective, which is enhanced by the presence of an aromatic ring in the substrate. researchgate.net

Knoevenagel Condensation and Related Mechanochemical Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. bepls.com This reaction is a versatile tool for the synthesis of cinnamic acids and their derivatives. rsc.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant as it often involves decarboxylation to yield α,β-unsaturated carboxylic acids. semanticscholar.orgresearchgate.net

While direct synthesis of this compound via Knoevenagel condensation is not extensively documented in the provided literature, the reaction of benzaldehyde (B42025) with chloroacetic acid or its derivatives under Knoevenagel conditions presents a plausible route.

Mechanochemical approaches to the Knoevenagel condensation have emerged as a green and efficient alternative to traditional solvent-based methods. nih.gov These reactions are performed by grinding the solid reactants together, often with a catalytic amount of a base, which can lead to quantitative yields and reduced waste. rsc.orgnih.gov The application of mechanochemistry to the synthesis of cinnamic acid derivatives has been demonstrated, suggesting its potential for the synthesis of this compound. beilstein-journals.org

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Chitosan (mechanochemical) | 2-Benzylidenemalononitrile | >85 | nih.gov |

| p-Nitrobenzaldehyde | Malononitrile | Solvent-free (mechanochemical) | 2-(4-Nitrobenzylidene)malononitrile | quantitative | nih.gov |

| Benzaldehyde | Malonic Acid | Pyridine (Doebner modification) | Cinnamic Acid | 90 | researchgate.net |

This table provides examples of Knoevenagel condensation reactions for the synthesis of cinnamic acid derivatives under various conditions.

Perkin Synthesis and its Derivatives

The Perkin reaction, discovered by William Henry Perkin, is a classic method for the synthesis of cinnamic acids. wikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. byjus.comiitk.ac.in The reaction typically requires high temperatures to proceed. longdom.org

The synthesis of this compound using the Perkin reaction would likely involve the condensation of benzaldehyde with chloroacetic anhydride in the presence of sodium chloroacetate. However, the reactivity of chloroacetic anhydride and the potential for side reactions under the harsh conditions of the Perkin reaction would need to be carefully considered.

| Aromatic Aldehyde | Acid Anhydride | Base | Product | Reference |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate (B1210297) | Cinnamic Acid | wikipedia.org |

| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin-3-carboxylic acid | wikipedia.org |

This table illustrates classic examples of the Perkin reaction for the synthesis of cinnamic acid derivatives.

Heck-Type Reactions and Related Aryl Halide Couplings

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.orglibretexts.org It has been widely used for the synthesis of substituted alkenes, including cinnamic acid derivatives. misuratau.edu.ly The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

The synthesis of this compound via a Heck-type reaction could be envisioned through the coupling of an aryl halide, such as iodobenzene (B50100) or bromobenzene, with 2-chloroacrylic acid or its ester derivative. The stereoselectivity of the Heck reaction often favors the E-isomer, so achieving the Z-configuration would require careful selection of catalysts and reaction conditions.

| Aryl Halide | Alkene | Catalyst System | Product | Yield (%) | Reference |

| Iodobenzene | Acrylamide | Pd(OAc)2, MeCN | Cinnamamide | 41 | misuratau.edu.ly |

| p-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | 2-Ethylhexyl p-methoxycinnamate | - | rug.nl |

| Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)2, Et3N, MeCN | Ketone intermediate for Singulair™ | - | rug.nl |

This table presents examples of Heck reactions used in the synthesis of cinnamic acid derivatives and related structures.

Functionalization of Unsaturated Precursors

The synthesis of this compound and its analogues often begins with readily available unsaturated molecules. These precursors undergo functionalization reactions that introduce the necessary chlorine atom and carboxylic acid group with specific stereochemistry.

Addition Reactions to Alkynes (e.g., Organocopper and Organoborane Additions)

The functionalization of alkynes, such as phenylpropiolic acid, serves as a direct route to 2,3-disubstituted acrylic acids. The triple bond in these precursors is susceptible to various addition reactions, including those mediated by organometallic reagents like organocopper and organoborane compounds.

Organocopper Reagents: Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are well-established for their ability to perform 1,4-conjugate additions to α,β-unsaturated carbonyl systems. organicreactions.orgwikipedia.orgresearchgate.net This reactivity can be extended to α,β-acetylenic acids and their derivatives. In this context, a hypothetical approach involves the conjugate addition of a chloride source via a cuprate (B13416276) reagent to the triple bond of phenylpropiolic acid. The reaction's stereochemical outcome, which is crucial for obtaining the desired Z-isomer, is often influenced by factors such as solvent, temperature, and the specific cuprate species used. wordpress.com While these reagents are powerful, controlling the stereoselectivity in additions to linear acetylenic systems can be challenging.

Organoborane Reagents: Organoboranes offer a versatile platform for the synthesis of functionalized alkenes from alkynes through processes like haloboration. wikipedia.orgiupac.orgacs.orgnih.gov This reaction involves the addition of a boron-halogen bond (B-X) across the triple bond. The resulting vinylborane (B8500763) is a highly useful intermediate that can be subsequently oxidized to a carboxylic acid while retaining the stereochemistry of the double bond. The stereoselectivity of haloboration is often high, typically proceeding via a syn-addition mechanism, which would lead to the E-isomer. However, conditions can be tailored to achieve the desired Z-isomer. For instance, copper-catalyzed borylation of internal alkynes has demonstrated high levels of regio- and stereoselectivity, providing a potential pathway to the required vinylboron intermediate. rsc.org

Halogenation and Oxidation Strategies

A more traditional and direct approach involves the halogenation of an alkyne precursor. The hydrochlorination of phenylpropiolic acid is the most direct conceptual route to 2-chloro-3-phenylacrylic acid.

The addition of hydrogen halides to alkynes can proceed via different mechanisms, influencing the stereochemical outcome. While the reaction can produce both syn- and anti-addition products, leading to a mixture of (Z) and (E) isomers, the halogenation of alkynes like phenylacetylene (B144264) often shows poor stereoselectivity. masterorganicchemistry.comyoutube.comyoutube.com For aryl-substituted alkynes, the formation of a vinyl cation intermediate is possible, which can be attacked from either face, reducing the stereocontrol. masterorganicchemistry.com Therefore, achieving high selectivity for the (Z)-isomer often requires specific catalysts or reaction conditions that favor a particular addition pathway.

An alternative strategy starts from cinnamic acid, which can be halogenated to form a dihalide intermediate. Subsequent elimination of one equivalent of the hydrogen halide can then form the desired haloacrylic acid. This multi-step process offers another level of control over the final product's stereochemistry.

Catalytic Systems in Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided powerful tools for the synthesis of complex molecules like this compound.

Transition Metal Catalysis

Palladium and ruthenium complexes have emerged as exceptionally effective catalysts for a range of transformations, including the stereoselective formation of vinyl halides.

Palladium catalysts are renowned for their utility in cross-coupling and carbonylation reactions. A highly effective method for the synthesis of (Z)-3-haloacrylates involves the palladium-catalyzed carbonylation of terminal alkynes. acs.org In a key study, it was demonstrated that treating terminal alkynes with carbon monoxide in the presence of a catalytic amount of a palladium(II) halide (PdX₂) and a stoichiometric amount of a copper(II) halide (CuX₂) as an oxidant selectively produces (Z)-3-haloacrylates. acs.org

The reaction with phenylacetylene as a substrate specifically yields the corresponding (Z)-3-chloroacrylate, highlighting the method's stereoselectivity. The choice of solvent was found to be critical for achieving the desired outcome.

Table 1: Palladium-Catalyzed Carbonylation of Phenylacetylene

| Catalyst System | Solvent | Product | Yield (%) | Stereoselectivity (Z:E) |

|---|---|---|---|---|

| PdCl₂(0.05 equiv), CuCl₂(2 equiv) | MeOH | Methyl (2Z)-2-chloro-3-phenylacrylate | 78 | >99:1 |

| PdBr₂(0.05 equiv), CuBr₂(2 equiv) | MeOH | Methyl (2Z)-2-bromo-3-phenylacrylate | 75 | >99:1 |

Data sourced from research on the general and selective synthesis of (Z)-3-haloacrylates. acs.org

This methodology provides a direct and highly stereoselective route to the core structure of the target molecule, showcasing the precision of palladium catalysis. Another related study on the chloropalladation-carbonylation of acetylenic selenides also underscores the ability of palladium systems to control stereochemistry, although in that specific case, phenyl-substituted substrates favored the E-isomer. nih.gov

Ruthenium catalysts offer a complementary and powerful alternative for the synthesis of vinyl chlorides with high stereocontrol. Research has shown that ruthenium can catalyze the hydrochlorination of alkynes and participate in multi-component coupling reactions to generate vinyl halides. rsc.org

A notable advancement is a ruthenium-catalyzed three-component coupling reaction involving an alkyne, an enone, and a halide source. acs.org This method can be tuned to produce either the E- or Z-vinyl halide with high selectivity. Crucially, for aryl acetylene (B1199291) substrates like phenylacetylene, the reaction proceeds with complete selectivity to form the Z-isomer. The stereochemical outcome is controlled by the solvent system; less polar solvents such as acetone (B3395972) favor the formation of the Z-isomer.

Table 2: Ruthenium-Catalyzed Three-Component Coupling for Z-Vinyl Halide Synthesis

| Ruthenium Catalyst | Halide Source | Solvent | Product Type | Selectivity (Z:E) |

|---|---|---|---|---|

| [CpRu(MeCN)₃]PF₆ | LiCl | Acetone | Z-Vinyl Chloride | >98% Z |

| [CpRu(MeCN)₃]PF₆ | LiBr | Acetone | Z-Vinyl Bromide | >98% Z |

Data based on studies of ruthenium-catalyzed three-component couplings with aryl acetylenes. acs.org

This transformation demonstrates the exceptional ability of ruthenium catalysts to control stereoselectivity in the formation of vinyl halides from alkyne precursors, providing a robust method for accessing the (Z)-configuration required for the target compound.

Iron-Catalyzed Cross-Coupling and Nucleophilic Substitutions

Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal-catalyzed reactions. For the synthesis of analogues of this compound, iron-catalyzed cross-coupling reactions represent a plausible, though not yet explicitly documented, strategy. Drawing parallels from existing iron-catalyzed methodologies, one could envision a pathway involving the cross-coupling of a vinyl halide with a phenyl-containing Grignard reagent, followed by carboxylation.

Research has demonstrated the efficacy of iron salts, such as iron(III) chloride, in catalyzing the cross-coupling of Grignard reagents with enol tosylates to produce trisubstituted α,β-unsaturated esters with stereoretention. organic-chemistry.org This suggests that a similar approach could be adapted for vinyl chlorides. For instance, a (Z)-1,2-dichloroethylene substrate could potentially undergo a selective mono-arylation with phenylmagnesium bromide in the presence of an iron catalyst. Subsequent carboxylation of the resulting (Z)-1-chloro-2-phenyl-ethene could then yield the target molecule.

Furthermore, iron-catalyzed hydrocarboxylation of styrene (B11656) derivatives using CO2 has been shown to produce α-aryl carboxylic acids with high regioselectivity. nih.govbris.ac.uk A potential, albeit more complex, synthetic route could involve the hydrochlorination and subsequent iron-catalyzed carboxylation of phenylacetylene to introduce both the chloro and carboxyl functionalities in a controlled manner.

A hypothetical reaction scheme based on these principles is presented below:

Table 1: Hypothetical Iron-Catalyzed Synthesis of this compound

| Step | Reactants | Reagents | Product | Reference Analogy |

| 1 | (Z)-1,2-Dichloroethylene, Phenylmagnesium bromide | Iron(III) chloride (cat.) | (Z)-1-Chloro-2-phenylethene | organic-chemistry.org |

| 2 | (Z)-1-Chloro-2-phenylethene | 1. Organolithium reagent2. CO2 | This compound | organic-chemistry.orgacs.orgnih.gov |

It is important to note that while these methods are based on established iron-catalyzed reactions, their specific application to the synthesis of this compound requires experimental validation.

Nickel-Catalyzed Cycloadditions

Nickel catalysis provides a powerful tool for the construction of carbon-carbon bonds and the formation of cyclic and acyclic products. In the context of synthesizing this compound and its analogues, nickel-catalyzed cycloaddition and carboxylation reactions are of significant interest.

One potential strategy involves the nickel-catalyzed carboxylation of a vinyl chloride. organic-chemistry.orgacs.orgnih.gov Specifically, a (Z)-β-chlorostyrene substrate could undergo carboxylation at the α-position using carbon dioxide in the presence of a nickel catalyst and a reducing agent. organic-chemistry.orgacs.orgnih.gov Research has shown that various aryl and vinyl chlorides can be converted to their corresponding carboxylic acids under mild conditions, employing a nickel catalyst, manganese powder as a reductant, and operating at atmospheric pressure of CO2. organic-chemistry.orgacs.orgnih.gov

Another approach could leverage nickel-catalyzed cycloaddition reactions. While not a direct route to the final product, nickel-catalyzed [2+2] cycloadditions of alkynes can produce substituted cyclobutenes, which are versatile synthetic intermediates. acs.org A subsequent ring-opening and functionalization sequence could potentially lead to the desired acrylic acid structure. Furthermore, nickel-catalyzed three-component cycloadditions of enoates, alkynes, and aldehydes have been developed to access highly functionalized cyclopentenones, showcasing the versatility of nickel in constructing complex molecular scaffolds. nih.gov

Table 2: Plausible Nickel-Catalyzed Carboxylation for this compound Synthesis

| Substrate | Catalyst System | Reagents | Product | Yield | Reference |

| (Z)-1-chloro-2-phenylethene | NiCl2(dppe) / Mn | CO2 (1 atm), DMF | This compound | Good to High (projected) | acs.org |

This method's viability hinges on the successful synthesis and isolation of the (Z)-1-chloro-2-phenylethene precursor and the regioselectivity of the carboxylation step.

Organocatalysis and Acid-Catalyzed Approaches

Organocatalysis and acid-catalyzed reactions offer metal-free alternatives for the synthesis of complex organic molecules, including α,β-unsaturated carboxylic acids and their derivatives.

An acid-catalyzed approach to this compound could involve the addition of a chlorine source to phenylpropiolic acid. Phenylpropiolic acid itself can be synthesized from cinnamic acid dibromide. wikipedia.org The addition of hydrochloric acid across the triple bond of phenylpropiolic acid, potentially catalyzed by a strong acid, could yield a mixture of (E) and (Z) isomers of 2-chloro-3-phenylacrylic acid, from which the desired (Z)-isomer would need to be separated. The stereochemical outcome of such an addition would be a critical factor.

Organocatalytic methods, while not directly reported for this specific compound, offer intriguing possibilities. For instance, isothiourea catalysts have been used for the Michael addition-lactonisation of carboxylic acids to α,β-unsaturated trichloromethyl ketones, leading to diesters with high diastereo- and enantioselectivity after further transformations. nih.govrsc.org This highlights the potential of organocatalysts to control stereochemistry in the formation of substituted carboxylic acid derivatives.

A plausible acid-catalyzed route is outlined below:

Table 3: Proposed Acid-Catalyzed Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | Cinnamic acid | Br2 | Cinnamic acid dibromide | wikipedia.org |

| 2 | Cinnamic acid dibromide | Alcoholic KOH | Phenylpropiolic acid | wikipedia.org |

| 3 | Phenylpropiolic acid | HCl, Acid catalyst | This compound (and E-isomer) | libretexts.org (analogy) |

The success of this route would depend on optimizing the conditions for the selective formation of the (Z)-isomer during the hydrochlorination step.

Chemical Reactivity and Transformations of 2z 2 Chloro 3 Phenylacrylic Acid

Electrophilic and Nucleophilic Attack on the Acrylic Moiety

The acrylic moiety of (2Z)-2-chloro-3-phenylacrylic acid is characterized by a carbon-carbon double bond conjugated with both a phenyl group and a carboxylic acid function. The electronic nature of this system is significantly influenced by the presence of the electron-withdrawing chlorine atom at the C2 position.

The double bond in α,β-unsaturated carbonyl compounds is generally electron-deficient and therefore susceptible to nucleophilic attack, typically at the β-position (Michael addition). However, the presence of the chlorine atom at the α-position further enhances the electrophilicity of the double bond. Nucleophiles can add to the β-position, leading to a variety of saturated derivatives after a subsequent protonation step. The electron-withdrawing nature of the adjacent carboxylic acid group also contributes to this reactivity.

Conversely, electrophilic attack on the carbon-carbon double bond is generally disfavored due to its electron-deficient character. The combined electron-withdrawing effects of the chloro and carboxyl groups reduce the electron density of the alkene, making it less reactive towards electrophiles compared to simple alkenes. However, under forcing conditions or with highly reactive electrophiles, addition reactions could potentially occur.

Reactivity of the Chloro-Substituent

The chlorine atom in this compound is a vinylic chloride, which is generally less reactive in nucleophilic substitution reactions than its alkyl halide counterpart due to the increased s-character of the C-Cl bond and potential steric hindrance. However, its reactivity can be harnessed in various transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful methods for forming new carbon-carbon bonds. In these reactions, the vinyl chloride can act as an electrophilic partner. For instance, in a Suzuki coupling, a boronic acid can be coupled with the vinyl chloride in the presence of a palladium catalyst and a base to replace the chlorine atom with a new organic substituent. Similarly, in a Heck reaction, the vinyl chloride can be coupled with an alkene. These reactions provide a versatile platform for the synthesis of a wide array of substituted phenylacrylic acid derivatives.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a key functional handle in this compound, allowing for a variety of classical and modern transformations.

Esterification and Amidation Reactions

The carboxylic acid can be readily converted into its corresponding esters and amides through various established protocols.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). researchgate.net Alternatively, the carboxylic acid can be activated first, for example, by conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol. Enzymatic esterification using lipases has also been reported for cinnamic acid derivatives, offering a milder and more selective alternative. researchgate.net

Amidation can be performed by direct reaction of the carboxylic acid with an amine, often at elevated temperatures. However, to achieve milder reaction conditions and higher yields, coupling agents are frequently employed. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. Boric acid has also been shown to be an effective catalyst for the direct amidation of cinnamic acid with amines, providing a green and efficient method. researchgate.net

The following table summarizes typical conditions for the esterification and amidation of cinnamic acid derivatives, which are applicable to this compound.

| Transformation | Reagents and Conditions | Product Type |

| Esterification | Alcohol, H₂SO₄ (catalyst), heat | Ester |

| Esterification | 1. SOCl₂ or (COCl)₂; 2. Alcohol, base | Ester |

| Esterification | Alcohol, Lipase (e.g., Novozym 435) | Ester |

| Amidation | Amine, heat | Amide |

| Amidation | Amine, DCC or EDC, with or without HOBt | Amide |

| Amidation | Amine, Boric Acid (catalyst), heat | Amide |

Decarboxylation and Related Coupling Reactions

Decarboxylation, the removal of the carboxyl group, can be a synthetically useful transformation. For α,β-unsaturated carboxylic acids like cinnamic acid derivatives, decarboxylation can be achieved under various conditions, often leading to the formation of a substituted styrene (B11656).

Several methods have been developed for the decarboxylation of cinnamic acids. These include thermal methods, often requiring high temperatures, and transition metal-catalyzed processes. For instance, copper-catalyzed oxidative decarboxylation has been reported. rsc.org Furthermore, radical decarboxylation methods have been developed, sometimes coupled with the introduction of a new functional group where the carboxyl group was located. sioc-journal.cnrsc.org Halodecarboxylation of α,β-unsaturated carboxylic acids using reagents like Oxone® and sodium halides provides a route to vinyl halides. researchgate.net

The presence of the chloro substituent at the α-position might influence the ease of decarboxylation. The following table illustrates some reported methods for the decarboxylation of substituted cinnamic acids.

| Reaction Type | Reagents and Conditions | Product |

| Microbial Decarboxylation | Lactobacillus species | Substituted Styrene |

| Radical Decarboxylation/Alkylation | Alkanes, DTBP or DTBP/TBHP | Alkenes or Ketones |

| Oxidative Decarboxylative Alkylation | 4-Alkyl-1,4-dihydropyridines, Cu catalyst, DCP | Internal Alkenes |

| Halodecarboxylation | Oxone®, NaX (X = Cl, Br) | Vinyl Halide |

Reduction of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can be selectively reduced to afford the corresponding saturated 2-chloro-3-phenylpropanoic acid. nih.gov Catalytic hydrogenation is the most common method for this transformation.

Various catalysts can be employed, with palladium on carbon (Pd/C) being a typical choice. The reaction is usually carried out under a hydrogen atmosphere in a suitable solvent. It is important to control the reaction conditions to avoid potential side reactions, such as hydrodechlorination (removal of the chlorine atom), which can occur with some catalysts, particularly under more forcing conditions. Other catalysts, such as rhodium or ruthenium-based catalysts, have also been used for the hydrogenation of cinnamic acid and its derivatives. chemmethod.comresearchgate.net

Derivatization Strategies and Analogue Synthesis

The diverse reactivity of this compound makes it a versatile starting material for the synthesis of a wide range of analogues. The transformations discussed in the previous sections form the basis of these derivatization strategies.

By combining reactions at the chloro, carboxyl, and alkene functionalities, a multitude of structurally diverse molecules can be accessed. For example:

Modification of the Carboxyl Group: Esterification and amidation lead to a large library of derivatives with varying steric and electronic properties.

Reactions at the Chloro Substituent: Palladium-catalyzed cross-coupling reactions allow for the introduction of various aryl, alkyl, or alkynyl groups at the α-position.

Transformations of the Alkene: Reduction of the double bond yields saturated analogues.

Decarboxylation: This can be used to generate substituted styrenes, which can be further functionalized.

A notable example of derivatization is the use of related compounds in the synthesis of complex heterocyclic structures. For instance, cinnamic acid derivatives can be used in multicomponent reactions to build complex molecular scaffolds. The combination of these strategies allows for the systematic exploration of the chemical space around the this compound core, enabling the synthesis of analogues with tailored properties for various applications.

Synthesis of Substituted Phenylacrylic Acid Derivatives (e.g., Halogenated, Methoxy-substituted)

The synthesis of phenylacrylic acid derivatives featuring substituents such as halogens or methoxy (B1213986) groups on the phenyl ring does not typically proceed by direct modification of the this compound molecule. Electrophilic aromatic substitution on the phenyl ring of the parent acid is not the preferred route. Instead, the common and more efficient strategy involves starting with an already substituted benzaldehyde (B42025).

These precursors, such as 4-chlorobenzaldehyde (B46862) or 4-methoxybenzaldehyde, are then used to construct the α-chloroacrylic acid side chain. A well-established method for this is the Perkin reaction, which involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride (B1165640). youtube.com By selecting the appropriately substituted benzaldehyde from the outset, a wide variety of halogenated, methoxy-substituted, and other functionalized this compound analogues can be synthesized efficiently.

Formation of Nitrogen-Containing Derivatives (e.g., Amides, Thiosemicarbazones, Thiazolidinones)

The carboxylic acid moiety of this compound is a prime site for transformations to produce various nitrogen-containing derivatives.

Amides: Amide derivatives can be readily synthesized through the direct activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Numerous modern coupling reagents are effective for this transformation, ensuring high yields under mild conditions. These methods are broadly applicable to a wide range of carboxylic acids, including α,β-unsaturated systems like this compound.

Common strategies involve the use of:

Phosphonium Salts: Reagents generated in situ from N-chlorophthalimide and triphenylphosphine (B44618) can activate the carboxylic acid for amidation at room temperature.

Boric Acid Catalysis: Boric acid serves as a simple and effective catalyst for the direct amidation between carboxylic acids and amines.

Triazine Derivatives: Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) can be used to activate the carboxylic acid, facilitating an efficient, often solvent-free, mechanochemical synthesis of amides.

Thiosemicarbazones and Thiazolidinones: The synthesis of thiosemicarbazone and thiazolidinone derivatives from this compound is typically a multi-step process. The standard synthetic route involves the initial reduction of the carboxylic acid to its corresponding α,β-unsaturated aldehyde, (2Z)-2-chloro-3-phenylpropenal. This reduction can be achieved using various modern synthetic methods:

Catalytic Reduction: Copper hydride (CuH) catalyzed reactions, often using a silane (B1218182) as the reducing agent, can selectively reduce α,β-unsaturated carboxylic acids to the corresponding saturated or unsaturated aldehydes with high efficiency and functional group tolerance. nih.govorganic-chemistry.org

Biocatalytic Reduction: Carboxylic acid reductase (CAR) enzymes, used in either whole-cell systems (like E. coli) or in vitro enzymatic cascades, can effectively convert α,β-unsaturated carboxylic acids into their corresponding allylic alcohols, which can then be oxidized to the target aldehyde. rsc.orgrsc.org Some biocatalytic systems can directly yield the aldehyde. rsc.org

Once the intermediate aldehyde, (2Z)-2-chloro-3-phenylpropenal, is obtained, it can undergo condensation reactions to form the desired heterocycles.

Thiosemicarbazones: Reaction of the aldehyde with thiosemicarbazide (B42300) yields the corresponding thiosemicarbazone. These compounds are effective chelating agents for metal ions.

Thiazolidinones: Knoevenagel condensation of the aldehyde with compounds containing an active methylene (B1212753) group, such as various 4-thiazolidinone (B1220212) scaffolds, leads to the formation of complex thiazolidinone derivatives. For example, condensation with 4-thiazolidinones in the presence of sodium acetate (B1210297) and refluxing acetic acid yields 5-ylidene-4-thiazolidinone structures.

A representative reaction scheme for the formation of a thiazolidinone derivative from a related substituted aldehyde is shown below.

| Reactant 1 | Reactant 2 | Conditions | Product |

| (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal | Substituted 4-thiazolidinone | AcONa, AcOH, reflux | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone |

Conformationally Constrained Analogues

To investigate the structure-activity relationships and explore the bioactive conformation of this compound, conformationally constrained analogues can be designed and synthesized. This strategy involves "locking" the rotatable single bonds of the molecule to restrict its flexibility, often by incorporating the key pharmacophoric elements into a rigid ring system.

For analogues of cinnamic acid, a closely related parent structure, this is commonly achieved by creating a carbon bridge between the phenyl ring and the olefinic side chain. nih.govresearchgate.net This cyclization fixes the spatial relationship between the aromatic ring and the carboxylic acid moiety. nih.gov

Synthetic Strategies: The synthesis of these bridged systems often involves multi-step sequences starting from cyclic ketones, such as α-tetralone, which already contains the fused ring system.

Horner-Wadsworth-Emmons Reaction: Reaction of a cyclic ketone (e.g., α-tetralone) with a phosphonate (B1237965) reagent like triethyl phosphonoacetate introduces the acrylic ester side chain. researchgate.net

Hydrolysis: Subsequent hydrolysis of the resulting ester yields the target conformationally constrained α,β-unsaturated carboxylic acid. researchgate.net

By applying this logic, a conformationally constrained analogue of this compound could be envisioned, where the phenyl ring and the C3 carbon of the acrylic acid are linked by an ethylene (B1197577) bridge, forming an indene-based carboxylic acid. The synthesis would likely start from a substituted indanone and involve reactions to introduce the chloro-substituted carboxylic acid moiety at the appropriate position. These rigid analogues are invaluable tools for probing biological targets and understanding the precise geometry required for molecular recognition.

Mechanistic Investigations of Reactions Involving 2z 2 Chloro 3 Phenylacrylic Acid

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies on (2Z)-2-chloro-3-phenylacrylic acid are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the well-established reaction pathways of α,β-unsaturated carbonyl compounds and α-haloacrylic acids. The interplay between the electron-withdrawing carboxylic acid group, the phenyl group, and the chlorine atom dictates the electrophilic and nucleophilic characteristics of the molecule.

Michael Addition: The carbon-carbon double bond in this compound is electron-deficient due to the conjugative effect of the carboxylic acid group. This makes the β-carbon susceptible to attack by nucleophiles in a process known as Michael or conjugate addition. The reaction pathway typically involves the formation of an enolate intermediate, which is subsequently protonated to yield the final product. The stereochemistry of the starting material can influence the diastereoselectivity of the addition.

Nucleophilic Acyl Substitution: The carboxylic acid group can undergo nucleophilic acyl substitution reactions. These reactions proceed through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The departure of the leaving group (e.g., water after protonation) regenerates the carbonyl group.

Halogenation and Halodecarboxylation: Reactions involving the halogen substituent can also occur. For instance, halodecarboxylation of α,β-unsaturated carboxylic acids has been reported to proceed via an ionic pathway. This pathway involves the attack of a halonium ion across the double bond, which then triggers the elimination of carbon dioxide researchgate.net.

Theoretical Studies on Related Systems: Theoretical investigations on similar molecules, such as the reaction between chloroacetic acid and thiouracil, have been performed using methods like Density Functional Theory (DFT) to elucidate reaction pathways and determine the structures of intermediates and transition states researchgate.netijnc.ir. Such computational approaches can provide valuable insights into the preferred reaction mechanisms, including the role of different tautomeric forms of reactants researchgate.net.

A hypothetical reaction pathway for the Michael addition of a generic nucleophile (Nu⁻) to this compound is depicted below:

| Step | Description | Intermediate |

| 1 | Nucleophilic attack at the β-carbon | Enolate intermediate |

| 2 | Protonation of the enolate | Saturated product |

Figure 1: Hypothetical Reaction Pathway for Michael Addition This table illustrates a generalized two-step mechanism for the Michael addition to an α,β-unsaturated carboxylic acid.

Transition State Analysis and Energy Landscapes

The transition state is a critical concept in understanding the kinetics of a chemical reaction. It represents the highest energy point along the reaction coordinate, and its structure determines the activation energy of the reaction. Transition state theory (TST) provides a framework for explaining reaction rates by assuming a quasi-equilibrium between reactants and the activated transition state complex wikipedia.org.

For reactions involving this compound, computational chemistry would be a powerful tool for transition state analysis. Methods such as DFT can be used to locate and characterize transition state structures, which are first-order saddle points on the potential energy surface with one imaginary frequency corresponding to the reaction coordinate ucsb.edu.

The energy landscape of a reaction provides a comprehensive picture of the potential energy of the system as a function of the geometric coordinates of the atoms. It includes minima corresponding to reactants, products, and intermediates, as well as saddle points corresponding to transition states. For complex reactions, multiple pathways and intermediates may exist, leading to a more intricate energy landscape.

Theoretical studies on related reactions, such as the gas-phase reaction of acrylic acid with chlorine atoms, have utilized computational methods to map out the potential energy surface and calculate rate constants using techniques like conventional transition state theory researchgate.net. These studies reveal that addition pathways often have lower energy barriers than abstraction pathways researchgate.net.

The following table presents hypothetical relative energies for a generic reaction of this compound, illustrating the concept of an energy landscape.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | +20 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Figure 2: Hypothetical Energy Landscape Data This interactive table provides a simplified energy profile for a multi-step reaction, highlighting the energies of reactants, transition states, an intermediate, and products.

Mechanistic Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by altering the reaction mechanism and lowering the activation energy.

Acid and Base Catalysis: In reactions of α,β-unsaturated carbonyl compounds, both acids and bases can act as catalysts.

Base Catalysis: A base can deprotonate a nucleophile, increasing its reactivity. In the context of Michael additions, a base can also facilitate the formation of an enolate from the substrate, which is relevant in base-promoted alpha-halogenation reactions youtube.com. Computational studies have shown that a base-catalyzed process is often necessary for the efficient addition of thiols to α,β-unsaturated carbonyls nih.gov.

Acid Catalysis: An acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and activating the α,β-unsaturated system towards nucleophilic attack researchgate.net. Acid catalysis is also crucial in the alpha-halogenation of ketones, where it facilitates the formation of an enol intermediate that acts as the nucleophile youtube.comyoutube.com.

Metal Catalysis: Transition metal catalysts are widely used in organic synthesis. While specific examples for this compound are scarce, related α-haloesters and amides undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form α-aryl derivatives. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Specific Reagents:

Oxone® and Hydrohalic Acids: A combination of Oxone® and hydrohalic acids (HBr or HCl) can be used for the halogenation of α,β-unsaturated carbonyl compounds. This system generates the corresponding halogen in situ, which then adds across the double bond organic-chemistry.org. Subsequent treatment with a base like triethylamine (B128534) can lead to the formation of α-halo-α,β-unsaturated products organic-chemistry.org.

N-Halosuccinimides (NXS): NXS are common reagents for halodecarboxylation reactions of α,β-unsaturated aromatic carboxylic acids, which can proceed stereospecifically researchgate.net.

The choice of catalyst and reagents can significantly influence the reaction pathway and the nature of the intermediates formed, ultimately determining the final product.

Stereochemical Aspects in the Chemistry of 2z 2 Chloro 3 Phenylacrylic Acid

Control of (Z)-Stereoisomer Formation

The synthesis of (2Z)-2-chloro-3-phenylacrylic acid with a high degree of stereocontrol is paramount for its application in organic synthesis. The (Z)-configuration, where the chlorine atom and the phenyl group are on the same side of the carbon-carbon double bond, can be selectively achieved through several synthetic strategies.

One effective method involves the dichlorination of a precursor, such as a cinnamic acid derivative, followed by a controlled elimination of hydrogen chloride (HCl). This process is rationalized by the lack of stereospecificity in the dichlorination reaction of aromatic-substituted alkenes. The subsequent elimination of HCl, often facilitated by a base like triethylamine (B128534), preferentially yields the (Z)-isomer. The regioselectivity of this elimination, favoring the formation of the 2-chloro-propenoate over the 3-chloro-propenoate, is attributed to the more facile deprotonation of the acidic hydrogen atom at the α-position to the ester carbonyl group, leading to the loss of the 3-chlorine atom. For instance, in the synthesis of a related compound, methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate, this method resulted in a ~10:1 ratio of the (Z)- to the (E)-isomer researchgate.net.

Another powerful approach for the stereoselective synthesis of (Z)-α-haloacrylic acid derivatives is a manganese-promoted sequential process. This method has been shown to produce (Z)-α-halo-α,β-unsaturated esters and amides with complete (Z)-stereoselectivity researchgate.net. While this has been demonstrated for a range of substrates, its direct application to this compound would be a logical extension for achieving high stereochemical purity.

Furthermore, the stereoselective synthesis of (Z)-β-bromostyrenes from cinnamic acid derivatives has been achieved through the debrominative decarboxylation of the corresponding anti-2,3-dibromoalkanoic acids using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). This method provides a high yield and selectivity for the (Z)-isomer, suggesting that similar halogenation-decarboxylation strategies could be adapted for the synthesis of this compound researchgate.net.

The following table summarizes key findings from research on the stereoselective synthesis of (Z)-α-haloacrylic acid derivatives.

| Method | Precursor | Reagents | Key Outcome | Reference |

| Dichlorination-Elimination | o-Carboxycinnamic acid derivative | Cl2, Triethylamine | ~10:1 ratio of (Z):(E) isomer | researchgate.net |

| Manganese-Promoted Synthesis | Aldehydes and trihaloesters/amides | Rieke Manganese | Complete (Z)-stereoselectivity | researchgate.net |

| Debrominative Decarboxylation | Cinnamic acid derivatives | Br2, KF/Al2O3 | High selectivity for (Z)-isomer | researchgate.net |

Stereoselective and Stereospecific Reactions

While the synthesis of this compound focuses on creating a specific stereoisomer, its subsequent reactions can also proceed with a high degree of stereocontrol. Stereoselective reactions are those that preferentially form one stereoisomer over another, while stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product.

The reactivity of α-halo carboxylic acids and their derivatives is well-established. The halogen at the α-position is readily displaced by nucleophiles in SN2-type reactions libretexts.org. In the context of this compound, nucleophilic attack could potentially occur at the α-carbon. The stereochemical outcome of such a reaction would be of significant interest. However, specific examples of stereoselective or stereospecific reactions where this compound is the direct reactant are not extensively documented in the readily available literature.

General principles of stereochemistry in related systems can provide insights. For instance, the stereoselective radical bromination of (S)-2-chloro-3-phenylpropanoic acid derivatives (the saturated analogue) has been studied. The reaction with N-bromosuccinimide (NBS) showed a preference for the formation of the (2R,3S) isomer, with the stereoselectivity being influenced by the nature of the carboxylic acid derivative (ester vs. amide) researchgate.net. This suggests that the stereochemical environment around the carboxylic acid moiety can influence the outcome of reactions at adjacent positions.

Enantioselective Transformations (if applicable to chiral derivatives)

While this compound itself is achiral, its derivatives, such as esters or amides formed with chiral alcohols or amines, are chiral. These chiral derivatives can undergo enantioselective transformations, where a chiral catalyst or reagent influences the reaction to produce an excess of one enantiomer of the product.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For example, chiral oxazolidinones, often derived from amino acids, are widely used as chiral auxiliaries to direct stereoselective alkylation and aldol (B89426) reactions of carboxylic acid derivatives wikipedia.orgtcichemicals.com. A chiral derivative of this compound, such as an amide formed with a chiral amine, could be employed in various reactions to achieve enantioselectivity.

Catalytic asymmetric synthesis offers another powerful approach. In this methodology, a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product. While specific examples of enantioselective transformations of chiral derivatives of this compound are not prominent in the literature, the principles of asymmetric catalysis are broadly applicable. For instance, catalytic asymmetric acetalization of carboxylic acids has been developed to produce chiral phthalidyl esters nih.govresearchgate.net. This highlights the potential for developing enantioselective reactions for derivatives of this compound.

The field of enantioselective catalysis is vast, with numerous chiral ligands and catalysts being developed for a wide range of transformations, including C-H functionalization and the synthesis of chiral amides and peptides mdpi.commdpi.com. The application of these advanced catalytic systems to chiral derivatives of this compound represents a promising area for future research.

The following table lists some common chiral auxiliaries that could potentially be used to create chiral derivatives of this compound for enantioselective transformations.

| Chiral Auxiliary | Class | Potential Application |

| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions |

| Camphorsultam | Sultam | Asymmetric Michael additions, Diels-Alder reactions |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylations |

| (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Chiral Ligand | Asymmetric catalysis (e.g., hydrogenation, C-C coupling) |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For (2Z)-2-Chloro-3-phenylacrylic acid, NMR would be instrumental in confirming the Z-configuration of the double bond.

¹H NMR: In the ¹H NMR spectrum, the chemical shift of the vinylic proton would be a key indicator. The spatial proximity of the phenyl ring and the carboxylic acid group in the (Z)-isomer would likely influence the electronic environment of the vinylic proton, causing it to resonate at a different chemical shift compared to the (E)-isomer. Furthermore, the coupling constant between the vinylic proton and any adjacent protons would provide valuable structural information. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the carboxylic acid group, the double bond, and the phenyl ring would each have characteristic chemical shifts. The position of the C2 carbon, bonded to the chlorine atom, and the C3 carbon, bonded to the phenyl group, would be of particular interest in confirming the structure.

Current Data Availability: As of the latest review of scientific databases, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain. While data for similar compounds, such as various substituted cinnamic acids, exist, direct extrapolation to the target molecule is not feasible for generating precise data tables. rsc.orgresearchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Vinylic (=CH) | 7.0 - 8.0 | Singlet | - |

| Aromatic (C₆H₅) | 7.2 - 7.6 | Multiplet | - |

| Note: This table is based on general predictions for similar structures and is for illustrative purposes only. No experimental data has been found. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| C2 (C-Cl) | 125 - 135 |

| C3 (C-Ph) | 130 - 140 |

| Phenyl C1 (ipso) | 130 - 135 |

| Phenyl C2, C6 (ortho) | 128 - 130 |

| Phenyl C3, C5 (meta) | 128 - 130 |

| Phenyl C4 (para) | 130 - 132 |

| Note: This table is based on general predictions for similar structures and is for illustrative purposes only. No experimental data has been found. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the C=C double bond stretch (around 1630 cm⁻¹), and C-H stretches of the aromatic ring and the vinylic proton. The position and shape of these bands can be influenced by the stereochemistry and potential for intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C and aromatic ring stretching vibrations are typically strong in Raman spectra.

Current Data Availability: No specific experimental IR or Raman spectra for this compound have been found in the reviewed literature.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak | Strong (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |

| C=O Stretch (Carbonyl) | ~1700 | ~1700 | Strong |

| C=C Stretch (Vinylic) | ~1630 | ~1630 | Medium (IR), Strong (Raman) |

| C-Cl Stretch | 600-800 | 600-800 | Medium |

| Note: This table is based on general predictions for similar structures and is for illustrative purposes only. No experimental data has been found. |

X-ray Diffraction Analysis

Current Data Availability: A search of crystallographic databases has not yielded any crystal structure data for this compound.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

| Note: No experimental X-ray diffraction data has been found. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula (C₉H₇ClO₂). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio). Fragmentation would likely involve the loss of small molecules such as CO₂, H₂O, and HCl, as well as cleavage of the phenyl group.

Current Data Availability: No experimental mass spectrum specifically for this compound has been located in the searched databases.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 182/184 | [M]⁺ (Molecular Ion) |

| 137/139 | [M - COOH]⁺ |

| 146 | [M - HCl]⁺ |

| 102 | [C₆H₅-C≡CH]⁺ |

| 77 | [C₆H₅]⁺ |

| Note: This table is based on general fragmentation patterns of similar compounds and is for illustrative purposes only. No experimental data has been found. |

Despite the importance of detailed spectroscopic and structural data for the unambiguous identification and characterization of chemical compounds, there is a notable absence of such information in the public domain for this compound. The predicted data presented in this article, based on the known behavior of similar molecules, serves as a theoretical guide for researchers. Future work involving the synthesis and subsequent detailed spectroscopic and crystallographic analysis of this compound is necessary to fill this knowledge gap.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to understanding its stability and reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity.

For (2Z)-2-Chloro-3-phenylacrylic acid, the presence of the electron-withdrawing chlorine atom and the phenyl group, along with the carboxylic acid moiety, significantly influences the electronic distribution and, consequently, the HOMO-LUMO gap. DFT calculations would precisely map these orbitals. The HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, which are electron-rich regions. In contrast, the LUMO is likely to be distributed over the carboxylic acid group and the chlorinated carbon atom. The introduction of the chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent cinnamic acid, with a potential modification of the energy gap that influences its reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Expected Value for this compound |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Note: The values in this table are hypothetical and serve as an illustration of what typical DFT calculations might yield for a molecule with this structure.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEPS map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

In this compound, the MEPS analysis would highlight several key features. A region of strong negative potential (red) would be expected around the oxygen atoms of the carboxylic acid group, indicating their high electron density and suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid would be a site of positive potential (blue), making it the primary acidic proton. The presence of the chlorine atom introduces a region of slight negative potential, while also influencing the potential of adjacent atoms. The phenyl group would exhibit a complex potential landscape, with the pi-system creating a region of negative potential above and below the ring.

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being less reactive. Global softness is the reciprocal of hardness and indicates a molecule's polarizability and reactivity.

Table 2: Illustrative Quantum Chemical Descriptors

| Descriptor | Formula | Expected Value |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.25 eV |

Note: These values are derived from the illustrative data in Table 1 and serve as examples.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, such modeling could elucidate the mechanisms of various reactions, such as its synthesis, degradation, or participation in further chemical transformations. For instance, modeling the addition of a nucleophile to the double bond could help determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the stereochemical outcome. These calculations can also shed light on the role of catalysts and solvents in influencing reaction rates and selectivity.

Conformational Analysis and Molecular Dynamics

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its physical and chemical properties. This compound has several rotatable bonds, including the bond between the phenyl group and the acrylic acid moiety, and the bond within the carboxylic acid group. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them.

Molecular dynamics (MD) simulations can provide further insight into the conformational flexibility of the molecule over time at a given temperature. An MD simulation would model the atomic motions of this compound, revealing how it samples different conformations in solution. This is particularly important for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The simulations would likely show that the molecule is not static but rather exists as an ensemble of interconverting conformers, with the relative populations of these conformers determined by their free energies.

Applications As a Building Block in Organic Synthesis

Precursor to Structurally Diverse Organic Molecules

The inherent reactivity of (2Z)-2-chloro-3-phenylacrylic acid allows it to be a starting point for the synthesis of a broad spectrum of organic molecules. The combination of its functional groups can be exploited to generate heterocycles, substituted aliphatic chains, and other functionally rich compounds.

For instance, the presence of the α-chloro-α,β-unsaturated carbonyl moiety makes it a suitable substrate for reactions with various nucleophiles. These reactions can proceed through different pathways, including nucleophilic substitution of the chlorine atom or conjugate addition to the double bond, leading to a variety of products. While specific research on this compound is limited, the reactivity of analogous α-chloro-α,β-unsaturated systems suggests its potential in synthesizing compounds such as β-substituted carbonyls and various heterocyclic systems through cyclization reactions.

The phenyl group also offers a site for modification, such as electrophilic aromatic substitution, further expanding the diversity of molecules that can be accessed from this starting material.

Utility in Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem or cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. The functional group array of this compound makes it a potentially valuable partner in such transformations.

Although direct examples involving this compound in MCRs are not extensively documented, the reactivity of α,β-unsaturated carboxylic acids, in general, is well-established in this context. For example, α,β-unsaturated acids can participate in reactions like the Doebner-von Miller reaction for quinoline (B57606) synthesis. The electrophilic nature of the double bond in this compound, enhanced by the electron-withdrawing chlorine atom, could facilitate its participation in Michael additions, a common step in many tandem sequences.

A hypothetical tandem reaction could involve an initial Michael addition of a nucleophile to the β-position, followed by an intramolecular cyclization involving the carboxylic acid or a derivative thereof. This could lead to the rapid construction of cyclic frameworks. The development of such reactions would represent a significant advancement in the efficient synthesis of complex target molecules.

Synthesis of Intermediate Compounds for Further Chemical Transformations

Beyond its direct conversion to final products, this compound can be used to synthesize key intermediate compounds that are then elaborated in subsequent steps. The selective transformation of one functional group while leaving others intact is a key strategy in multi-step synthesis.

For example, the carboxylic acid moiety can be converted to other functional groups such as esters, amides, or acid chlorides. These derivatives can then undergo further reactions. An ester derivative, for instance, could be a substrate for Claisen condensation or other enolate-based reactions. An amide derivative could be used in the synthesis of nitrogen-containing heterocycles.

Furthermore, the double bond can be subjected to a variety of transformations, including hydrogenation to produce the corresponding saturated chloro-acid, or epoxidation to yield a reactive epoxide intermediate. The chlorine atom can also be a handle for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds.

The following table outlines potential transformations of this compound to generate useful synthetic intermediates:

| Starting Material | Reagent/Condition | Product | Potential Further Transformations |

| This compound | SOCl₂ | (2Z)-2-Chloro-3-phenylacryloyl chloride | Amide formation, Ester formation, Friedel-Crafts acylation |

| This compound | CH₃OH, H⁺ | Methyl (2Z)-2-chloro-3-phenylacrylate | Nucleophilic substitution, Cycloadditions |

| This compound | H₂, Pd/C | 2-Chloro-3-phenylpropanoic acid | Nucleophilic substitution of Cl, Esterification |

| This compound | R-NH₂ | (2Z)-2-Chloro-3-phenyl-N-R-acrylamide | Intramolecular cyclizations, Cross-coupling reactions |

This strategic utility in generating a variety of reactive intermediates underscores the importance of this compound as a foundational building block in the synthetic chemist's toolbox.

Future Research Directions and Perspectives

Development of Highly Efficient and Sustainable Synthetic Routes

One promising approach is the adoption of continuous-flow technologies. Unlike traditional batch processing, continuous-flow reactors offer enhanced safety, better heat and mass transfer, and the potential for higher yields in a shorter time. A metal-free, one-pot continuous-flow method has already proven successful for synthesizing other complex molecules like 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, demonstrating the potential of this technology to create highly selective and atom-economical processes. rsc.org Such a system for (2Z)-2-Chloro-3-phenylacrylic acid would represent a significant leap forward in its production.

Furthermore, the use of greener solvents and catalysts is a key area of investigation. Researchers are exploring the use of benign solvents like glycerol, a biodegradable and renewable resource, to replace traditional volatile organic compounds. researchgate.net Microwave-assisted synthesis in water is another eco-friendly technique that has been successfully applied to the Knoevenagel condensation for producing cinnamic acid derivatives, offering excellent yields and high purity products. researchgate.net The development of similar protocols for this compound would drastically reduce the environmental impact of its synthesis.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Relevance to this compound Synthesis |

| Continuous-Flow Synthesis | Enhanced safety, higher yields, atom economy, reduced waste. rsc.org | Potential for a highly efficient, selective, and environmentally benign production process. rsc.org |

| Green Solvents (e.g., Glycerol) | Non-toxic, biodegradable, recyclable, from renewable sources. researchgate.net | Could replace hazardous organic solvents, leading to a greener synthesis. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free or in water. researchgate.net | Offers an energy-efficient and environmentally friendly alternative to conventional heating. researchgate.net |

Exploration of Novel Reactivity and Functionalization Strategies

Beyond its synthesis, the exploration of new chemical reactions and ways to modify the structure of this compound is a vibrant area of research. The presence of the chloro, phenyl, and carboxylic acid groups provides multiple sites for chemical transformation, making it a versatile building block for more complex molecules.

One area of interest is its use as a Michael acceptor. The electron-withdrawing groups on the acrylic acid backbone make it susceptible to the addition of nucleophiles, a fundamental reaction in organic synthesis. The positive aspects of Michael acceptors are being considered for their potential in creating multi-target compounds. mdpi.com For instance, derivatives of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene have been hybridized with thiazolidinone to create potential anticancer agents, highlighting the power of this approach. mdpi.com

Future work will likely focus on expanding the range of nucleophiles that can be used in these reactions and exploring the stereochemical outcomes of such additions. Furthermore, the development of catalytic methods to control the reactivity of the different functional groups will be crucial for unlocking new synthetic pathways. The investigation of novel reactions of related α-acyloxy acid chlorides has revealed unique chemical transformations, suggesting that this compound may also possess untapped reactivity waiting to be discovered. rsc.org

Advanced Computational Design and Prediction of Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design and prediction of the properties of new molecules before they are synthesized in the lab. For this compound, computational methods can be used to design derivatives with tailored electronic, physical, and biological properties.

By employing techniques like Density Functional Theory (DFT), researchers can calculate the electronic structure of molecules and predict their reactivity. For example, computational studies on a cinnamic acid derivative showed that the presence of a water molecule in the crystal structure decreased the HOMO-LUMO energy gap, making the molecule a better electron acceptor. nih.gov Similar calculations for derivatives of this compound could guide the synthesis of molecules with specific electronic properties for applications in materials science or as catalysts.